molecular formula C25H25N3O5S B11167635 3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11167635
M. Wt: 479.5 g/mol
InChI Key: KWGSVLWVVFNACS-UHFFFAOYSA-N
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Description

3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylcarbonyl group, a tetrahydrofuran-2-ylmethyl group, and a sulfamoyl group attached to a benzamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Phenylcarbonyl Intermediate: This step involves the reaction of a suitable amine with a phenylcarbonyl chloride under basic conditions to form the phenylcarbonyl intermediate.

    Introduction of the Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a tetrahydrofuran-2-ylmethyl halide.

    Formation of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with a sulfamoyl chloride under basic conditions.

    Final Coupling Reaction: The final step involves coupling the phenylcarbonyl intermediate with the tetrahydrofuran-2-ylmethyl sulfamoyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-3-[(phenylcarbonyl)amino]benzamide
  • 3-[(phenylcarbonyl)amino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Uniqueness

3-[(phenylcarbonyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

3-benzamido-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C25H25N3O5S/c29-24(18-6-2-1-3-7-18)28-21-9-4-8-19(16-21)25(30)27-20-11-13-23(14-12-20)34(31,32)26-17-22-10-5-15-33-22/h1-4,6-9,11-14,16,22,26H,5,10,15,17H2,(H,27,30)(H,28,29)

InChI Key

KWGSVLWVVFNACS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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